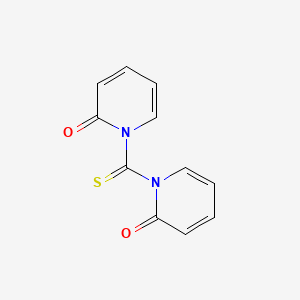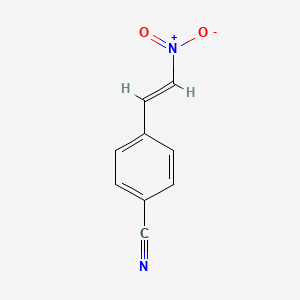
1,1'-Thiocarbonyldi-2(1H)-pyridone
描述
1,1’-Thiocarbonyldi-2(1H)-pyridone is a chemical compound known for its unique structure and reactivity It contains a thiocarbonyl group (C=S) bonded to two 2(1H)-pyridone rings
准备方法
The synthesis of 1,1’-Thiocarbonyldi-2(1H)-pyridone typically involves the reaction of thiophosgene with 2(1H)-pyridone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
1,1’-Thiocarbonyldi-2(1H)-pyridone undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,1’-Thiocarbonyldi-2(1H)-pyridone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1’-Thiocarbonyldi-2(1H)-pyridone involves its reactivity with nucleophiles and electrophiles. The thiocarbonyl group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry and biological studies to modify molecules and study reaction mechanisms.
相似化合物的比较
1,1’-Thiocarbonyldi-2(1H)-pyridone can be compared with other thiocarbonyl-containing compounds such as 1,1’-Thiocarbonyldiimidazole and 1,1’-Thiocarbonyldi-1,2,4-triazole. These compounds share similar reactivity due to the presence of the thiocarbonyl group but differ in their ring structures and specific applications. The unique structure of 1,1’-Thiocarbonyldi-2(1H)-pyridone makes it particularly useful in certain synthetic and biological contexts.
属性
IUPAC Name |
1-(2-oxopyridine-1-carbothioyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c14-9-5-1-3-7-12(9)11(16)13-8-4-2-6-10(13)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMMNJQMGILZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C(=S)N2C=CC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357403 | |
| Record name | 1,1'-Thiocarbonyldi-2(1H)-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102368-13-8 | |
| Record name | 1,1'-Thiocarbonyldi-2(1H)-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Thiocarbonyldi-2(1H)-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,1'-thiocarbonyldi-2(1H)-pyridone (TCDP) in functionalizing mesoporous silica nanoparticles (MSNs)?
A: TCDP is a key reagent in introducing isothiocyanate groups onto the surface of aminated MSNs []. This reaction is significant because it provides a straightforward method to modify MSNs with reactive handles. These isothiocyanate groups can then readily react with primary amines, enabling further functionalization of the MSNs and facilitating the attachment of "gatekeeper" molecules to the pore outlets for controlled drug delivery applications [].
Q2: What are the advantages of using TCDP for this type of functionalization compared to other methods?
A2: The research highlights several advantages of using TCDP for functionalizing MSNs:
- Chemical Stability and Water Tolerance: The resulting isothiocyanate-functionalized MSNs demonstrate good chemical stability and water tolerance, crucial properties for applications involving biological systems [].
- Clean Reaction Profile: The reaction between TCDP and aminated MSNs proceeds without forming unwanted byproducts, simplifying the purification process [].
- Versatile Functionalization: The introduced isothiocyanate groups readily react with primary amines, allowing for diverse modifications and the incorporation of various functionalities onto the MSN surface [].
Q3: How does the choice of the "capping amine" affect drug release from these functionalized MSNs?
A: The research demonstrates that the selection of the primary amine used to react with the isothiocyanate groups on the MSN surface plays a crucial role in controlling drug release []. By carefully choosing the capping amine, researchers can fine-tune the release profile of the drug from the MSN-based nanocontainer []. This highlights the potential for tailoring drug delivery systems with specific release kinetics based on the desired therapeutic outcome.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)


![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)






![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B1298965.png)


